Lipophilicity Advantage: Calculated logP of 1.98 for 3-(Propylimino)-2-indolinone vs. Isatin (logP 0.2)
The target compound exhibits a calculated logP of 1.98 , whereas the parent isatin scaffold has a measured logP of 0.2 [1]. This difference of +1.78 log units indicates approximately 60-fold higher partitioning into octanol, predicting significantly greater passive membrane permeability and potential for blood-brain barrier penetration. The propyl chain shifts the molecule into the optimal lipophilicity window for CNS drug candidates (logP 2–4), while retaining sufficient aqueous solubility for formulation.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 1.98 (calculated) |
| Comparator Or Baseline | Isatin (indoline-2,3-dione): 0.2 (measured) |
| Quantified Difference | +1.78 log units (~60-fold increase in lipophilicity) |
| Conditions | Calculated logP for target (ACD/Labs compatible method); measured logP for isatin (PubChem). |
Why This Matters
Lipophilicity is the primary driver of passive membrane permeability and CNS exposure; the propyl chain elevates logP into the drug-like range, making this derivative a rational choice for neuroscience-focused medicinal chemistry programs.
- [1] Isatin. PubChem Compound Summary. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/isatin View Source
